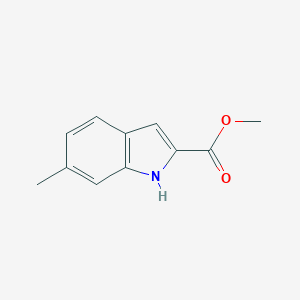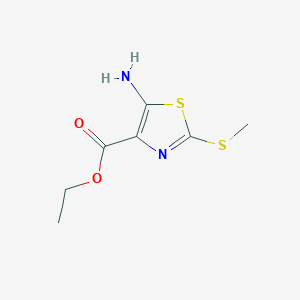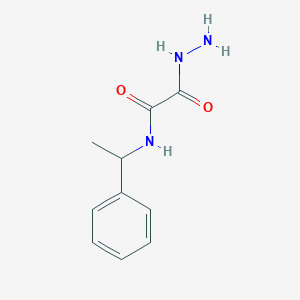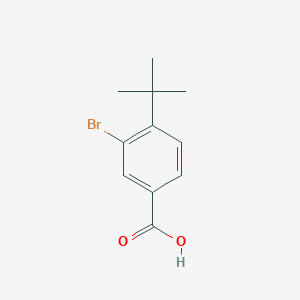
3-Bromo-4-tert-butylbenzoic acid
Descripción general
Descripción
3-Bromo-4-tert-butylbenzoic acid is a chemical compound with the molecular formula C11H13BrO2 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-tert-butylbenzoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . More detailed structural information may be available in databases like ChemSpider .Physical And Chemical Properties Analysis
3-Bromo-4-tert-butylbenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 327.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 60.2±3.0 kJ/mol and a flash point of 152.0±25.9 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Hydrazide-hydrazones derived from 4-tert-butylbenzoic acid have shown promising antibacterial activity against Bacillus spp. These compounds exhibited higher activity than common antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).
Structural and Ionization Studies
Research on 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid revealed insights into steric effects and steric inhibition of resonance, contributing to our understanding of the structural and chemical behavior of these compounds (S. Böhm & O. Exner, 2001).
Self-Assembly and Molecular Arrays
4-Tert-butylbenzoic acid has been instrumental in forming layered molecular arrays through self-assembly with aliphatic diamines. This provides a basis for developing three-dimensional molecular structures with specific hydrogen bonding patterns (R. Armstrong et al., 2002).
Electrochemical Applications
Studies involving 4-tert-butylbenzoic acid in electrochemical reactions, particularly in the context of carbon dioxide fixation and synthesis of complex organic structures, highlight its potential in advanced synthetic applications (Asahi Katayama et al., 2016).
Luminescence Properties
Research into terbium complexes with 4-substituted benzoic acids, including 4-tert-butylbenzoic acid, has illuminated their distinctive luminescence properties, paving the way for their use in photophysical applications (Zheng Yi-bing, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to 4-tert-butylbenzoic acid, which is known to be a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
Based on its structural similarity to 4-tert-butylbenzoic acid, it may interact with its targets to form complexes , potentially altering their function and leading to downstream effects.
Pharmacokinetics
It is likely soluble in alcohol and benzene, but insoluble in water , which could impact its bioavailability and distribution.
Result of Action
If it acts similarly to 4-tert-butylbenzoic acid, it may inhibit the activity of sirtuins, leading to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-tert-butylbenzoic acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Propiedades
IUPAC Name |
3-bromo-4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYNNKZVBDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300474 | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-tert-butylbenzoic acid | |
CAS RN |
38473-89-1 | |
| Record name | 38473-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

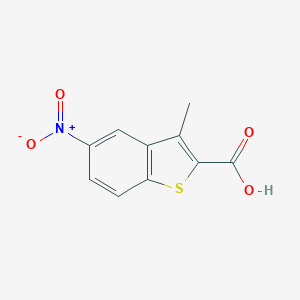


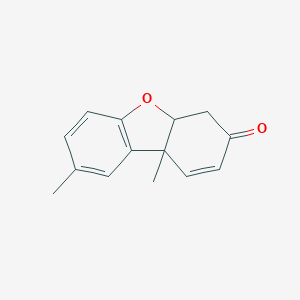

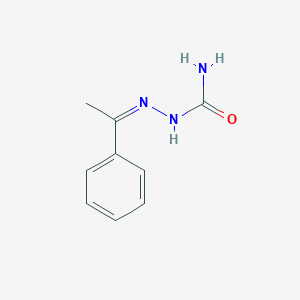

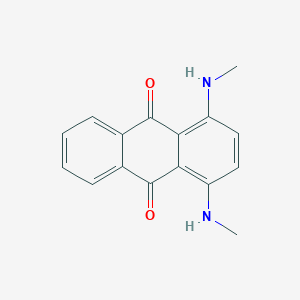

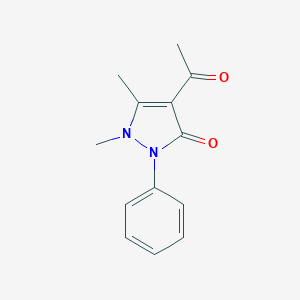
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
